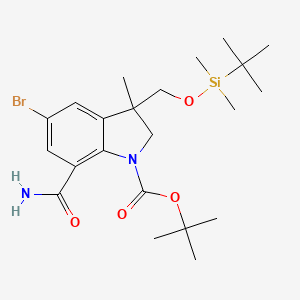
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is an organic compound with the molecular formula C12H27ClO2Si. It is a chlorinated alcohol derivative that features a triisopropylsilyl (TIPS) protecting group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or secondary alcohols.
Applications De Recherche Scientifique
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL involves its reactivity as a chlorinated alcohol. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 3-Chloro-1-propanol
- 1-Chloro-2-propanol
Uniqueness
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is unique due to the presence of the triisopropylsilyl protecting group, which imparts greater stability and selectivity in chemical reactions compared to similar compounds without this group. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
Propriétés
Formule moléculaire |
C12H27ClO2Si |
|---|---|
Poids moléculaire |
266.88 g/mol |
Nom IUPAC |
1-chloro-3-tri(propan-2-yl)silyloxypropan-2-ol |
InChI |
InChI=1S/C12H27ClO2Si/c1-9(2)16(10(3)4,11(5)6)15-8-12(14)7-13/h9-12,14H,7-8H2,1-6H3 |
Clé InChI |
XJCYJFKJXOFQSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)

![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
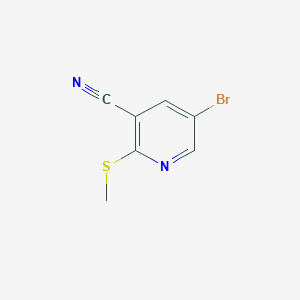
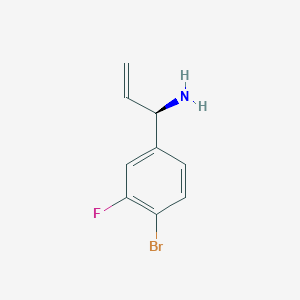
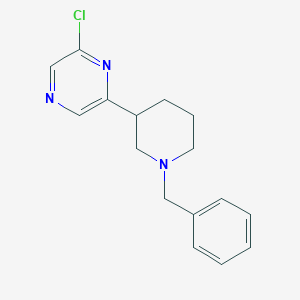
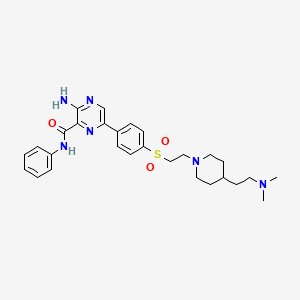


![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)
